Boc-tyr(boc)-OH

Übersicht

Beschreibung

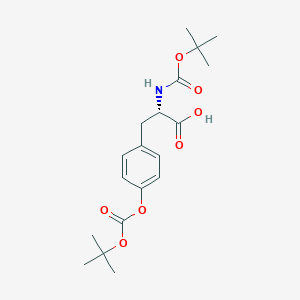

Boc-tyr(boc)-OH: is a compound used in peptide synthesis, particularly in the protection of amino acids. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups, which protect the amino and hydroxyl groups of tyrosine during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-tyr(boc)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the reaction of tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of this compound, where both the amino and hydroxyl groups are protected by Boc groups .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-tyr(boc)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield free tyrosine.

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation and Reduction Reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones, which can further participate in various chemical transformations.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.

Coupling: Reagents such as DIC and HOBt are used for peptide coupling reactions.

Oxidation: Oxidizing agents like iodine or hydrogen peroxide can be used to oxidize the phenolic hydroxyl group.

Major Products Formed:

Deprotected Tyrosine: Removal of Boc groups yields free tyrosine.

Peptide Conjugates: Coupling reactions result in the formation of peptide chains.

Quinones: Oxidation of the phenolic hydroxyl group forms quinones.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protecting Group

Boc-Tyr(tBu)-OH is primarily employed as a protecting group in peptide synthesis. The Boc group protects the amino functionality, while the tBu group shields the hydroxyl group of tyrosine. This dual protection is crucial for preventing unwanted side reactions during peptide bond formation.

Synthesis Methodology

The synthesis typically involves:

- Reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium bicarbonate).

- Protection of the hydroxyl group using tert-butyl chloride and a base like potassium carbonate.

This method ensures that both functional groups are adequately protected until deprotection is necessary for further reactions.

Drug Development

Boc-Tyr(tBu)-OH plays a significant role in developing peptide-based drugs. Its protective groups allow selective modifications essential for enhancing pharmacological properties.

Case Study: Opioid Receptor Binding

Research indicates that peptides synthesized with Boc-Tyr(tBu)-OH exhibit significant binding affinities for opioid receptors. In a structure–activity relationship study, these compounds demonstrated high affinity for both δ and μ opioid receptors, suggesting potential therapeutic applications in pain management.

Bioconjugation Techniques

Boc-Tyr(tBu)-OH is utilized in bioconjugation techniques to attach peptides to other biomolecules, such as proteins and oligonucleotides. This application is vital for creating targeted drug delivery systems and enhancing the specificity of therapeutic agents.

Material Science

In material science, Boc-Tyr(tBu)-OH is used to synthesize peptide-based materials such as hydrogels and nanoparticles. These materials have diverse applications in biotechnology and medicine due to their biocompatibility and ability to encapsulate drugs effectively.

Nanoparticle Formulation

Recent advancements have explored the formulation of Boc-Tyr(tBu)-OH into nanoparticles, which showed favorable characteristics such as reduced particle size and improved solubility, enhancing their potential for biomedical applications.

| Property | Value |

|---|---|

| Particle Size | 281.5 ± 2.7 nm |

| Zeta Potential | N/A |

| Drug Loading Efficiency | N/A |

Wirkmechanismus

Mechanism: The primary function of Boc-tyr(boc)-OH is to protect the amino and hydroxyl groups of tyrosine during chemical reactions. The Boc groups prevent unwanted side reactions and ensure the selective formation of peptide bonds.

Molecular Targets and Pathways: this compound itself does not have direct biological targets. the peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and proteins, to exert their biological effects .

Vergleich Mit ähnlichen Verbindungen

Boc-tyr-OH: Similar to Boc-tyr(boc)-OH but with only the amino group protected by a Boc group.

Fmoc-tyr(boc)-OH: A derivative of tyrosine with the amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group protected by a Boc group.

Boc-tyr(tBu)-OH: Tyrosine with the amino group protected by a Boc group and the hydroxyl group protected by a tert-butyl (tBu) group.

Uniqueness: this compound is unique due to the dual protection of both the amino and hydroxyl groups by Boc groups. This dual protection provides greater stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

Biologische Aktivität

Boc-Tyr(Boc)-OH, also known as N-tert-butoxycarbonyl-O-tyrosine, is a derivative of the amino acid tyrosine that has garnered attention in various fields of biochemical research. This compound is primarily utilized in peptide synthesis and as a building block for more complex molecules due to its protective Boc (tert-butyloxycarbonyl) group, which enhances stability and solubility. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 381.420 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 528.4 ± 50.0 °C at 760 mmHg

- Flash Point : 273.4 ± 30.1 °C

The compound's structure is characterized by a phenolic hydroxyl group, which is crucial for its biological interactions and reactivity in synthesis pathways .

Biological Activity

This compound exhibits several biological activities that make it valuable in pharmaceutical and biochemical applications:

- Peptide Synthesis : The Boc group is a common protecting group used in peptide synthesis, allowing for selective reactions at the amino or carboxyl terminus without interference from the side chains .

- Ergogenic Properties : Amino acid derivatives like this compound are recognized for their potential ergogenic effects, influencing anabolic hormone secretion and providing fuel during physical exertion .

- Drug Delivery Systems : Recent studies have explored the incorporation of this compound into liposomal formulations for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing side effects .

Synthesis Efficiency

A study highlighted an efficient synthetic route for N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Che)-OH) using this compound as a precursor. The method demonstrated a high yield (73%) when this compound was retained in the reaction mixture, showcasing its utility in synthetic applications where high efficiency is desired .

Liposomal Drug Delivery

In another investigation, this compound was evaluated for its role in liposome-based drug delivery systems. The study illustrated that liposomes containing this derivative could enhance drug targeting to tumor sites, improving therapeutic outcomes while reducing systemic toxicity . This finding underscores the compound's potential in developing advanced drug delivery mechanisms.

Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYIHKCPPKHOPJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426682 | |

| Record name | BOC-TYR(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20866-48-2 | |

| Record name | BOC-TYR(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.